The compound (Ser(Ac)₄, D-Ser(tBu)₆, Azagly₁₀)-Luteinizing Hormone-Releasing Hormone is a synthetic peptide analog of luteinizing hormone-releasing hormone (LHRH), which plays a crucial role in regulating reproductive hormone release. This compound features specific modifications: acetylation of the serine at position 4, the inclusion of a tert-butyl group on the D-serine at position 6, and the incorporation of an azaglycine residue at position 10. The molecular formula for this compound is C₆₁H₈₈N₁₈O₁₄, with a molecular weight of approximately 1311.45 g/mol .
The biological activity of (Ser(Ac)₄, D-Ser(tBu)₆, Azagly₁₀)-LHRH is characterized by its ability to bind to LHRH receptors in the pituitary gland. This binding stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are critical for reproductive function. Studies have shown that this compound is significantly more potent than natural LHRH, enhancing gonadotropin release in both animal models and clinical settings .
The synthesis of (Ser(Ac)₄, D-Ser(tBu)₆, Azagly₁₀)-LHRH typically follows solid-phase peptide synthesis (SPPS). Key steps include:
This compound has several applications in medical and research fields:
Interaction studies involving (Ser(Ac)₄, D-Ser(tBu)₆, Azagly₁₀)-LHRH focus on its binding affinity and efficacy compared to other LHRH analogs. Research indicates that this compound demonstrates a higher affinity for LHRH receptors, resulting in a more significant biological response in stimulating LH and FSH release. This enhanced interaction profile makes it a subject of interest for developing more effective treatments for hormone-related disorders .
Several compounds share structural similarities with (Ser(Ac)₄, D-Ser(tBu)₆, Azagly₁₀)-LHRH, including:
| Compound Name | Modifications | Unique Features |
|---|---|---|
| (D-Ser(tBu)₆, Azagly₁₀)-LHRH | D-serine at position 6 | Enhanced stability and potency |
| Goserelin (D-Ser(tBu)⁶, Azagly¹⁰-LHRH) | D-serine at position 6 | Used clinically for prostate cancer treatment |
| (D-Trp⁶,D-Leu⁷)-LHRH trifluoroacetate salt | Modifications at positions 6 and 7 | Different receptor binding dynamics |
| (D-Leu⁷)-leuprolide | D-leucine at position 7 | Prolonged action; used for similar therapeutic purposes |
The uniqueness of (Ser(Ac)₄, D-Ser(tBu)₆, Azagly₁₀)-LHRH lies in its specific modifications that enhance receptor binding affinity and biological activity compared to other LHRH analogs. The acetylation at position 4 contributes to its stability, while the tert-butyl group at position 6 provides increased resistance to enzymatic degradation .
The compound (Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH represents a sophisticated modification of the native luteinizing hormone releasing hormone peptide, incorporating multiple strategic chemical modifications to enhance stability and biological activity [1] [2]. This decapeptide analog features acetylation at serine position 4, tert-butyl ether protection at D-serine position 6, and aza-glycine substitution at position 10, creating a unique therapeutic candidate with improved pharmacological properties [3] [4].
Solid-phase peptide synthesis represents the primary methodology for constructing (Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH, utilizing established protocols that enable precise control over amino acid incorporation and side-chain protection [7] [8]. The synthesis typically employs 9-fluorenylmethyloxycarbonyl chemistry on polystyrene resin supports, providing orthogonal protection strategies essential for complex peptide assembly [9] [10].
Contemporary synthesis approaches utilize benzhydrylamine resin support systems, which facilitate the introduction of modified amino acid residues while maintaining high coupling efficiencies [8] [20]. The synthetic route requires careful optimization of coupling conditions, with reported yields for luteinizing hormone releasing hormone analogs ranging from 68% to 95% depending on the specific modifications and coupling reagents employed [33] [34].
Table 1: Coupling Efficiency Data for Modified Amino Acid Residues
| Amino Acid Derivative | Coupling Reagent | Yield (%) | Reaction Time (min) | Reference |
|---|---|---|---|---|
| Fmoc-Ser(Ac)-OH | DIC-OxymaPure | 87-95 | 60 | [17] |
| Fmoc-D-Ser(tBu)-OH | HATU-DIEA | 92-99 | 45-60 | [12] [34] |
| Aza-Glycine derivative | COMU | 95-99 | 120-240 | [41] [44] |
| Standard amino acids | DIC-HOBt | 97-99 | 30-45 | [26] [32] |
The synthesis strategy requires minimal side-chain protection to reduce the complexity of final deprotection steps, while ensuring complete conversion at each coupling cycle [10] [20]. Advanced coupling reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate and (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate have proven particularly effective for challenging couplings involving sterically hindered residues [17] [33].
The acetylation modification at serine position 4 requires specialized protection schemes to prevent unwanted side reactions during peptide assembly [21] [29]. This modification involves the selective introduction of an acetyl group onto the hydroxyl functionality of serine, creating an ester linkage that modifies both the electronic properties and steric environment of the residue [22] [24].
Acetyl protection of serine residues typically employs acetyl chloride in the presence of triethylamine or diisopropylethylamine with appropriate solvents such as tetrahydrofuran or dichloromethane [31]. The acetylation reaction proceeds through nucleophilic attack of the serine hydroxyl group on the activated carbonyl carbon, forming the desired ester bond with high selectivity [21] [29].
Table 2: Acetylation Reaction Conditions and Yields
| Protection Method | Reagent System | Solvent | Temperature (°C) | Yield (%) | Reaction Time |
|---|---|---|---|---|---|
| Acetyl chloride method | AcCl/TEA | DCM | 0-25 | 85-92 | 2-4 hours |
| Mixed anhydride approach | Ac2O/DIEA | THF | 25 | 78-88 | 4-6 hours |
| Active ester strategy | Ac-ONp/Base | DMF | 25 | 82-90 | 3-5 hours |
The acetylated serine derivative must be incorporated during solid-phase synthesis using optimized coupling conditions to prevent hydrolysis of the acetyl group [21] [24]. Research has demonstrated that acetylated serine residues exhibit altered coupling kinetics compared to unprotected serine, requiring extended reaction times and elevated temperatures to achieve complete conversion [34] [35].
Analytical characterization of acetylated peptide products reveals distinct chromatographic behavior, with acetylated analogs eluting earlier than their non-acetylated counterparts due to increased hydrophobicity [21]. Mass spectrometric analysis confirms the presence of the acetyl modification through characteristic mass shifts of 42 daltons per acetylated residue [24].
The incorporation of D-serine protected with a tert-butyl group at position 6 represents a critical stereochemical modification that significantly impacts both synthetic accessibility and biological activity [12] [15]. The tert-butyl ether protection scheme provides exceptional stability under standard peptide synthesis conditions while maintaining the desired stereochemical configuration [16] [25].
D-serine derivatives require careful handling to prevent racemization during synthesis and purification procedures [12] [25]. The tert-butyl protection is typically introduced through Mitsunobu reaction conditions using tert-butanol and appropriate phosphine-azodicarboxylate systems, achieving high yields while preserving optical purity [16] [30].
Table 3: Stereochemical Purity Data for D-Serine Derivatives
| Protection Method | Starting Material Purity | Final Product Purity | Racemization (%) | Synthetic Yield (%) |
|---|---|---|---|---|
| tert-Butyl ether formation | >99% ee D-serine | >95% ee | <2.0 | 78-85 |
| Direct alkylation | >99% ee D-serine | >92% ee | <5.0 | 65-75 |
| Mitsunobu approach | >99% ee D-serine | >98% ee | <1.0 | 82-90 |
The tert-butyl protecting group exhibits remarkable stability under acidic and basic conditions encountered during peptide synthesis, requiring specialized cleavage conditions for final deprotection [12] [36]. Optical rotation measurements confirm the retention of stereochemical integrity, with specific rotation values of -9.0 to -11.0 degrees reported for protected D-serine derivatives [36].
Stereochemical analysis through chiral chromatography demonstrates that the D-configuration is maintained throughout the synthetic sequence, with minimal epimerization observed even under forcing conditions [30]. The bulky tert-butyl group provides significant steric protection around the alpha-carbon center, effectively preventing unwanted stereochemical scrambling during peptide assembly [15] [16].
The aza-glycine substitution at position 10 represents an advanced backbone engineering strategy that replaces the alpha-carbon of glycine with nitrogen, creating a semicarbazide linkage that fundamentally alters peptide conformation and stability [13] [39]. This modification introduces unique electronic and steric properties that influence secondary structure formation and proteolytic resistance [18] [40].
Aza-amino acid incorporation requires specialized synthetic methodologies involving hydrazine chemistry and carbonylic activation reagents [23] [39]. The synthesis typically proceeds through semicarbazone formation followed by selective functionalization to introduce the desired backbone modification [41] [42].
Table 4: Aza-Glycine Coupling Reaction Parameters
| Coupling Method | Activating Reagent | Reaction Yield (%) | Reaction Time (hours) | Temperature (°C) |
|---|---|---|---|---|
| Conventional activation | CDI | 55-65 | 8-12 | 25 |
| Benzotriazole ester approach | BtOH/DCC | 85-95 | 4-6 | 25 |
| Oxyma-based activation | COMU | 95-99 | 2-4 | 25 |
| Triazole-based method | HATU | 90-95 | 6-8 | 25 |
The aza-glycine modification demonstrates significantly slower coupling kinetics compared to natural amino acids, with reaction rates approximately 30 times slower than conventional peptide bond formation [41] [44]. This reduced reactivity necessitates extended reaction times and optimized coupling conditions to achieve acceptable yields [42] [44].
Conformational analysis reveals that aza-glycine substitution induces specific turn conformations through lone pair-lone pair repulsion effects and altered hydrogen bonding patterns [13] [18]. Nuclear magnetic resonance studies demonstrate that the semicarbazide moiety adopts preferential conformations that stabilize beta-turn structures, contributing to enhanced metabolic stability [39] [43].
Nuclear magnetic resonance spectroscopy has emerged as a fundamental technique for elucidating the three-dimensional structure of (Serine(Acetyl)4,D-Serine(tert-Butyl)6,Azaglycine10)-luteinizing hormone-releasing hormone and related peptide analogs in solution [1] [2]. The application of multidimensional nuclear magnetic resonance methods has provided critical insights into the conformational preferences and dynamic behavior of these modified peptide hormones.
Comprehensive nuclear magnetic resonance analysis of luteinizing hormone-releasing hormone and its analogs has revealed distinctive structural characteristics that distinguish these compounds from their natural counterparts [1]. Solution nuclear magnetic resonance studies have demonstrated that these peptides adopt a characteristic U-shaped conformation, with conformational ensembles consisting of multiple low-energy structures. The structural determination process involved calculating 400 conformers, from which 21 representative structures were selected based on target function criteria and energy minimization protocols [3].
The tertiary structure analysis of hormone-releasing peptides through nuclear magnetic resonance spectroscopy has provided detailed information about spatial relationships between amino acid residues [4]. Two-dimensional nuclear magnetic resonance experiments, including rotating-frame nuclear Overhauser effect spectroscopy, have identified critical connectivities that indicate spatial proximity between aromatic residue side chains. These observations suggest the presence of π-π interactions that may contribute significantly to the biological activity of the modified peptide analogs.
Chemical shift analysis has proven particularly valuable in characterizing the secondary structure elements within these peptide systems [5]. The chemical shift index method has revealed the presence of dynamic helical regions and α-L conformational states, providing insights into the conformational flexibility of the peptide backbone. Upfield α-CH chemical shift values have been instrumental in identifying regions of the peptide that exhibit dynamic behavior, distinguishing between stable and transient structural elements.
Nuclear Overhauser effect measurements have been essential for determining intramolecular distance constraints and establishing the three-dimensional architecture of these peptide analogs [6] [7]. The exchange-transferred nuclear Overhauser effect spectroscopy method has enabled the characterization of bound-state conformations, particularly relevant for understanding receptor-peptide interactions. These measurements have demonstrated that structural accuracy of approximately 1.3 Å root-mean-square difference for main-chain atoms can be achieved when nuclear Overhauser effect interactions between non-neighboring residues occur throughout the peptide length.
The application of heteronuclear nuclear magnetic resonance techniques, including 15N-edited experiments, has provided additional structural information about the peptide backbone conformation [8]. These studies have identified amphipathic α-helical segments and β-turn structures involving proline residues, which are critical for maintaining the overall peptide architecture. The combination of homonuclear and heteronuclear nuclear magnetic resonance methods has enabled complete sequential assignment of resonances, facilitating detailed structural characterization.
Molecular dynamics simulations have provided unprecedented insights into the conformational behavior and receptor binding characteristics of (Serine(Acetyl)4,D-Serine(tert-Butyl)6,Azaglycine10)-luteinizing hormone-releasing hormone analogs [9] [10]. These computational studies have elucidated the dynamic aspects of peptide-receptor interactions and have revealed the molecular basis for the enhanced biological activity observed in modified analogs.
Extensive molecular dynamics simulations of luteinizing hormone-releasing hormone agonists have identified common structural motifs that are essential for receptor recognition and activation [11]. Energy calculations performed on a series of luteinizing hormone-releasing hormone analogs, including those with D-amino acid substitutions and N-methylated residues, have revealed that agonistic compounds share a characteristic β-II' turn structure within the central tetrapeptide region (Tyrosine5-Glycine6-Leucine7-Arginine8). This turn structure appears to be crucial for maintaining the proper spatial arrangement of the N-terminal tripeptide, which is directly involved in receptor binding interactions.
The molecular dynamics simulations have demonstrated that luteinizing hormone-releasing hormone agonists adopt a distinctive low-energy conformer characterized by a surface formed by hydrophobic moieties [11]. This surface consists of a polygonal arrangement with pyroglutamic acid1, tryptophan3, tyrosine5, leucine7, and proline9 at the vertices, with the histidine2 side chain positioned centrally. This arrangement is critical for agonistic activity, as it facilitates the proper presentation of key recognition elements to the receptor binding site.
Computational studies of receptor-ligand interactions have revealed the importance of specific amino acid positions in determining binding affinity and selectivity [9]. Molecular dynamics simulations of gonadotropin-releasing hormone receptor binding have shown that both agonists and antagonists can be successfully docked into putative receptor binding sites. The simulations indicate that the binding conformations of antagonists differ significantly from those of agonists, providing insights into the molecular mechanisms underlying receptor activation and inhibition.
The stability of peptide-receptor complexes has been evaluated through extended molecular dynamics simulations lasting up to 1 nanosecond [9]. These simulations have confirmed the stability of the receptor structure and have validated the binding poses obtained through molecular docking studies. The results demonstrate that the docked ligand conformations result in ligand-receptor interactions that are consistent with experimental site-directed mutagenesis and ligand-binding studies.
Statistical thermodynamic approaches have been applied to analyze the conformational energies and entropies of peptide segments, providing insights into the factors that determine peptide-protein binding affinity [12]. These studies have employed rotational isomeric state models to classify peptides according to their thermodynamic properties. The analysis has revealed that peptides with low conformational energy, low entropy, and low heat capacity are most likely to function as effective inhibitors, providing guidance for the design of improved analogs.
The incorporation of specific structural modifications in (Serine(Acetyl)4,D-Serine(tert-Butyl)6,Azaglycine10)-luteinizing hormone-releasing hormone has been shown to influence β-hairpin formation and stability through multiple mechanisms [13] [14] [15]. Understanding these stabilization mechanisms is crucial for predicting the conformational behavior and biological activity of modified peptide analogs.
β-Hairpin structures in peptide hormones are typically stabilized by specific turn sequences that promote chain reversal and facilitate the formation of antiparallel β-sheet structures [13]. Research has demonstrated that D-proline-glycine turns are particularly effective at inducing β-hairpin conformations in peptide systems. These mirror-image β-turns have been shown to stabilize β-hairpin structures through the formation of favorable backbone conformations that minimize steric hindrance while maximizing hydrogen bonding opportunities.
Alternative turn structures have been developed to enhance β-hairpin stability beyond that achieved with conventional D-proline-glycine sequences [15]. δ-linked ornithine turn structures have been demonstrated to be comparable to D-proline-glycine in their ability to induce β-hairpin formation. These structures form turns through the δ-amino group linkage, creating conformational constraints that favor β-hairpin geometry. Nuclear magnetic resonance chemical shift and nuclear Overhauser effect studies have confirmed that ornithine-containing analogs adopt well-defined β-hairpin conformations in solution.
The introduction of stereospecific methyl groups has been shown to substantially enhance the propensity of turn structures to induce β-hairpin formation [15]. γ(R)-methyl-ornithine derivatives exhibit superior β-hairpin stabilization compared to their unmethylated counterparts. X-ray crystallographic analysis has confirmed the stereochemistry of the methyl group and has validated the predicted hydrogen-bonded conformation of the modified turn structure. Circular dichroism spectroscopic studies have revealed distinct improvements in β-hairpin folding when multiple turn units are replaced with methylated variants.
The impact of aza-amino acid incorporation on β-hairpin stability has been systematically investigated [14]. Aza-amino acids, characterized by Cα to N substitution, impose local conformational constraints and alter hydrogen bonding properties. Nuclear magnetic resonance spectroscopy studies of β-hairpin model peptides containing aza-valine and aza-glycine substitutions have demonstrated that these modifications destabilize β-hairpin formation compared to natural amino acids. The aza-valine residue has been found to be more disruptive of β-hairpin geometry than aza-glycine, suggesting that side chain bulk contributes to conformational destabilization.
Computational analysis of β-hairpin stability has provided insights into the energetic factors that govern structure formation and maintenance [16]. Potential energy surface calculations using density functional theory methods have revealed that thioamide substitutions in azaglycine-containing peptides can influence conformational preferences. These studies have shown that β-strand structures can become global or local energy minima upon modification, demonstrating the potential for rational design of β-hairpin-containing peptides with enhanced stability.
The substitution of glycine with azaglycine at position 10 in (Serine(Acetyl)4,D-Serine(tert-Butyl)6,Azaglycine10)-luteinizing hormone-releasing hormone represents a significant structural modification that influences peptide stability and conformation [17] [18] [19]. The unique properties of azaglycine residues have been demonstrated to have profound effects on triple-helical stability in peptide systems.
Azaglycine incorporation has been shown to enhance the thermal stability of peptide structures through the formation of additional hydrogen bonds and the imposition of favorable conformational constraints [18]. Structural studies of arginine-containing peptides with azaglycine substitutions have demonstrated an 8.6°C increase in triple helix melting temperature compared to glycine-containing analogs. This stabilization occurs with minimal alteration to the peptide backbone conformation, suggesting that azaglycine can enhance stability while preserving essential structural features.
The molecular basis for azaglycine-mediated stability enhancement has been elucidated through high-resolution crystallographic analysis [17]. Crystal structures of triple-helical peptides containing azaglycine residues have revealed that the substitution preserves the hydrogen bonding network proximal to the modification site while protecting these interactions from solvent exposure. The nitrogen substitution creates additional opportunities for hydrogen bond formation while maintaining the geometric constraints necessary for triple-helical assembly.
Design rules for azaglycine-stabilized triple-helical peptides have been developed based on systematic analysis of stability effects [17]. These rules account for the influence of neighboring amino acids in both Xaa and Yaa positions of the characteristic glycine-Xaa-Yaa repeat structure found in collagen-like peptides. The rules emphasize the critical importance of preserving triple helix geometry and maintaining the buried hydrogen bond network that stabilizes the superhelical structure.
Computational modeling studies have provided detailed insights into the conformational preferences of azaglycine-containing peptides [16] [19]. Two-dimensional φ-ψ potential energy surface calculations have revealed that azaglycine substitution can stabilize β-strand conformations as global energy minima. These calculations, performed using density functional theory methods in both gas phase and aqueous environments, have demonstrated that azaglycine modifications alter the conformational landscape in ways that can be exploited for peptide design.
The impact of azaglycine on peptide stability extends beyond simple thermal stabilization to include effects on folding kinetics and structural dynamics [18]. Molecular dynamics simulations have shown that azaglycine substitution increases the rate of triple-helical folding while maintaining the overall structural integrity of the peptide assembly. These effects contribute to the formation of hyperstable triple-helical structures that retain biological activity while exhibiting enhanced resistance to proteolytic degradation.